Ethyl 2-(3-bromo-5,6-difluoro-phenoxy)acetate
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Overview
Description
Ethyl 2-(3-bromo-5,6-difluoro-phenoxy)acetate is an organic compound that belongs to the class of phenoxyacetates. It is characterized by the presence of a bromo and two fluoro substituents on the phenyl ring, which significantly influence its chemical properties and reactivity. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-bromo-5,6-difluoro-phenoxy)acetate typically involves the reaction of 3-bromo-5,6-difluorophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-bromo-5,6-difluoro-phenoxy)acetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromo substituent can be replaced by nucleophiles such as amines or thiols.
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxyacetates.
Oxidation: Formation of quinones or phenolic derivatives.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
Ethyl 2-(3-bromo-5,6-difluoro-phenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as an intermediate in the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of high-performance materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-bromo-5,6-difluoro-phenoxy)acetate is largely dependent on its chemical structure. The presence of the bromo and fluoro substituents can influence its interaction with biological targets, such as enzymes or receptors. These interactions can lead to the modulation of specific biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl bromodifluoroacetate: Similar in structure but lacks the phenoxy group.
Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate: Contains a fluorophenyl group instead of a bromodifluorophenyl group.
4-alkoxymethyl-3,3-difluoropiperidines: Structurally related but with a different core structure.
Uniqueness
Ethyl 2-(3-bromo-5,6-difluoro-phenoxy)acetate is unique due to the specific arrangement of bromo and fluoro substituents on the phenyl ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 2-(5-bromo-2,3-difluorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O3/c1-2-15-9(14)5-16-8-4-6(11)3-7(12)10(8)13/h3-4H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPSVRPXAFHTEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C(=CC(=C1)Br)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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